REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][C:6](=[O:16])[C:7]=1[O:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C([O-])([O-])=O.[K+].[K+].[CH2:23](Br)[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1>C(O)C>[C:24]1([CH2:23][N:3]2[CH:4]=[CH:5][C:6](=[O:16])[C:7]([O:8][CH2:9][C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=3)=[C:2]2[CH3:1])[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1 |f:1.2.3|
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Name
|
|
Quantity
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25 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After refluxing for 4 hours
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
filtration
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
EXTRACTION
|
Details
|
the residue extracted with 4 liters of hot petroleum ether in 3 parts
|
Type
|
FILTRATION
|
Details
|
filtration the petroleum ether filtrate
|
Type
|
CONCENTRATION
|
Details
|
was concentrated to 2 liters
|
Type
|
TEMPERATURE
|
Details
|
cooled to -10° C
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CN1C(=C(C(C=C1)=O)OCC1=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31 g | |
YIELD: CALCULATEDPERCENTYIELD | 29.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |